2-Thiazol-2-yl-benzaldehyde

Vue d'ensemble

Description

2-Thiazol-2-yl-benzaldehyde is an organic compound with the chemical formula C10H7NOS. It is characterized by a thiazole ring attached to a benzaldehyde moiety. This compound is known for its distinctive properties, including a bitter almond odor and solubility in organic solvents such as alcohol, ether, chloroform, and benzene . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Thiazol-2-yl-benzaldehyde can be synthesized through the reaction of benzoyl chloride with thiazole under anhydrous conditions. The reaction typically involves the use of an organic solvent and results in the crystallization of the target compound . Another method involves the condensation of 2-aminothiophenol with benzaldehyde in the presence of a catalyst such as ammonium chloride in a methanol-water mixture .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert gases to prevent oxidation during storage .

Analyse Des Réactions Chimiques

Types of Reactions

2-Thiazol-2-yl-benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives, depending on the type of reaction and reagents used .

Applications De Recherche Scientifique

Biological Activities

The thiazole ring is known for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Recent studies have highlighted the following applications of 2-Thiazol-2-yl-benzaldehyde:

- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antibacterial and antifungal activities. For instance, derivatives of thiazole have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations comparable to standard antibiotics .

- Anticancer Potential : Thiazole derivatives are being investigated for their anticancer properties. Research indicates that certain thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma. The mechanism often involves the disruption of cell cycle progression or induction of apoptosis .

- Anti-inflammatory Effects : Studies have suggested that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity Assessment

A study conducted by Mohammad et al. evaluated a series of thiazole derivatives for their antimicrobial activity against clinically relevant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) significantly lower than that of conventional antibiotics like vancomycin .

| Compound Name | MIC (µg/mL) | Targeted Strain |

|---|---|---|

| Thiazole Derivative A | 0.7 | MRSA |

| Thiazole Derivative B | 1.5 | VISA |

| Thiazole Derivative C | 0.9 | VRSA |

Anticancer Research

In another study focusing on anticancer activities, researchers synthesized various thiazole derivatives and tested their effects on HepG2 liver cancer cells using MTT assays. The results indicated that several compounds significantly reduced cell viability at low concentrations, suggesting their potential as effective anticancer agents .

Mécanisme D'action

The mechanism of action of 2-Thiazol-2-yl-benzaldehyde involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit microbial growth, and exhibit antioxidant properties. The compound’s effects are mediated through its ability to bind to specific enzymes and receptors, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzothiazole: A compound with a similar thiazole ring structure but different functional groups.

2-Aminothiazole: Another thiazole derivative with an amino group instead of an aldehyde group.

Uniqueness

2-Thiazol-2-yl-benzaldehyde is unique due to its specific combination of a thiazole ring and a benzaldehyde moiety, which imparts distinct chemical and biological properties.

Activité Biologique

2-Thiazol-2-yl-benzaldehyde, a compound featuring a thiazole ring and a benzaldehyde moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

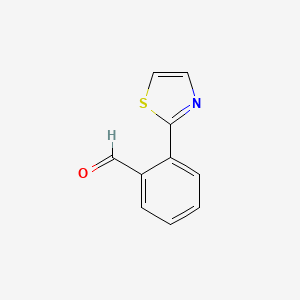

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of a thiazole ring, which is known for its ability to engage in various biological interactions, and a benzaldehyde group that contributes to its reactivity and potential pharmacological effects.

Research indicates that this compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's. The compound's interaction with AChE can lead to increased acetylcholine levels in the brain, potentially improving cognitive function .

- Antimicrobial Activity : Studies have demonstrated that derivatives of thiazole compounds possess antibacterial and antifungal properties. For instance, benzothiazole derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with IC50 values indicating potent inhibition .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

-

Neuroprotective Effects :

A study investigated the effects of thiazole derivatives on AChE activity. The results indicated that certain derivatives, including this compound, significantly inhibited AChE with an IC50 value comparable to established inhibitors. This suggests potential use in treating Alzheimer's disease by enhancing cholinergic signaling . -

Antimicrobial Efficacy :

Another research focused on the antimicrobial properties of thiazole derivatives, where this compound was tested against various pathogens. The compound exhibited notable antibacterial activity with low MIC values, highlighting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability:

- Absorption and Distribution : Factors such as solubility and metabolic stability influence the bioavailability of this compound.

- Metabolism : The metabolic pathways need to be elucidated to predict the compound's behavior in biological systems.

- Toxicity Studies : Preliminary toxicity evaluations indicate that while some thiazole derivatives show promising biological activity, comprehensive toxicological assessments are necessary to ensure safety for clinical applications .

Propriétés

IUPAC Name |

2-(1,3-thiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOXNJMCQNJJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573756 | |

| Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223575-69-7 | |

| Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.